molecular formula C21H19Cl2N3O3 B2931089 2,4-dichloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921853-05-6

2,4-dichloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2931089
CAS RN: 921853-05-6
M. Wt: 432.3
InChI Key: RPZCMAPZMLIDSR-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

Antibacterial Agents

This compound has potential applications as an antibacterial agent. The structural analogs of this compound have been shown to exhibit antibacterial properties, particularly against Gram-positive bacteria . The presence of the dichlorobenzamide moiety can be crucial for the antibacterial activity, as it may interfere with bacterial cell wall synthesis or protein function.

Antitumor Activity

Compounds with similar structures have been reported to possess antitumor properties. The ethoxyphenyl group, in particular, may play a role in inhibiting cancer cell proliferation by interfering with cellular signaling pathways or DNA replication processes .

Molecular Docking Studies

Molecular docking studies have shown that similar compounds can bind to the active sites of enzymes, suggesting that this compound could be used in computational models to predict interactions with biological targets and aid in the design of new drugs .

properties

IUPAC Name

2,4-dichloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3/c1-2-29-16-6-3-14(4-7-16)19-9-10-20(27)26(25-19)12-11-24-21(28)17-8-5-15(22)13-18(17)23/h3-10,13H,2,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZCMAPZMLIDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

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